Receptor Selectivity Profile of IAA-R vs. Imidazole-4-Acetic Acid (IAA)
Imidazoleacetic acid riboside (IAA-R) demonstrates a distinct receptor target profile compared to its non-ribosylated precursor, imidazole-4-acetic acid (IAA). While IAA acts as a partial agonist at GABA(A) and GABA(C) receptors [1], IAA-R is an endogenous ligand for imidazoline (I) receptors, which are non-adrenergic binding sites unrelated to GABA receptors [2]. This differential selectivity is a direct consequence of ribosylation.
| Evidence Dimension | Primary Receptor Target |
|---|---|
| Target Compound Data | Imidazoline (I) receptors |
| Comparator Or Baseline | GABA(A) and GABA(C) receptors (for IAA) |
| Quantified Difference | Qualitative difference in receptor class; ribosylation switches receptor target from GABAergic to imidazoline system. |
| Conditions | Based on established pharmacology and receptor binding studies. |
Why This Matters
This selectivity switch means IAA-R cannot be used as a substitute for IAA in GABAergic studies, nor can IAA replace IAA-R in imidazoline receptor research.
- [1] Prell, G. D., Martinelli, G. P., Holstein, G. R., Matulic-Adamic, J., Watanabe, K. A., Chan, S. L., ... & Ernsberger, P. (2004). Imidazoleacetic acid-ribotide: An endogenous ligand that stimulates imidazol(in)e receptors. Proceedings of the National Academy of Sciences, 101(37), 13677-13682. View Source
- [2] Prell, G. D., Martinelli, G. P., Holstein, G. R., Matulic-Adamic, J., Watanabe, K. A., Chan, S. L., ... & Ernsberger, P. (2004). Methods and compositions for regulating imidazoline receptors. U.S. Patent Application No. 10/891,956. View Source
